![molecular formula C15H19ClN2O3 B5703969 N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide](/img/structure/B5703969.png)
N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide, also known as PPARγ agonist, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the thiazolidinedione (TZD) class of drugs and acts as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ).
Mecanismo De Acción
N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazideγ agonists like N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide bind to the N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazideγ receptor, which is found in various tissues, including adipose tissue, liver, and skeletal muscle. The activation of N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazideγ leads to the transcription of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects
Studies have shown that N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide can improve glucose uptake and insulin sensitivity in adipocytes, liver cells, and skeletal muscle cells. This compound has also been shown to reduce inflammation and improve lipid metabolism in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide in lab experiments is its specificity for the N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazideγ receptor, making it a useful tool for studying the role of this receptor in glucose and lipid metabolism. However, one limitation is that this compound can be toxic at high concentrations, which can affect the interpretation of experimental results.
Direcciones Futuras
Future research on N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide could focus on its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies could investigate the optimal dosing and administration of this compound to minimize toxicity and maximize therapeutic benefits.
Métodos De Síntesis
The synthesis of N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide involves the reaction of 4-chlorophenylacetic acid with cyclohexanone to form 4-chlorophenylcyclohexanone. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to produce the final product.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide has been extensively studied for its therapeutic potential in various diseases, including diabetes, obesity, and cancer. Research has shown that N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazideγ agonists, like N-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide, can improve insulin sensitivity and glucose metabolism, making them a potential treatment for type 2 diabetes and related metabolic disorders.
Propiedades
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-12-6-8-13(9-7-12)21-10-14(19)17-18-15(20)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKDMJVCBCXNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5703891.png)
![ethyl 2-(4-fluorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5703896.png)
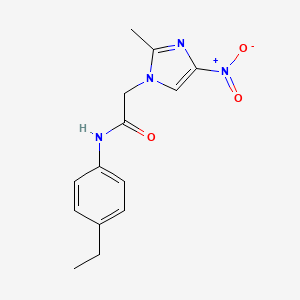
![1-[(4-fluorophenoxy)methyl]-3-nitrobenzene](/img/structure/B5703920.png)
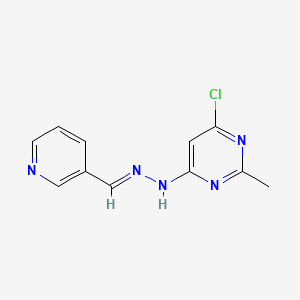
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5703931.png)
![methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate](/img/structure/B5703936.png)
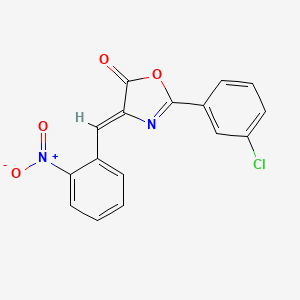
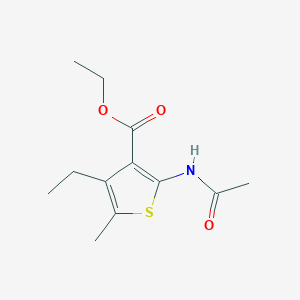

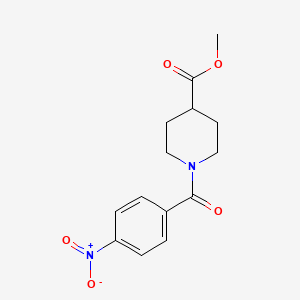
![6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5703978.png)
![3-[(4-chlorophenyl)thio]-N-(2-phenylethyl)propanamide](/img/structure/B5703981.png)
![N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B5703985.png)